Sultriecin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

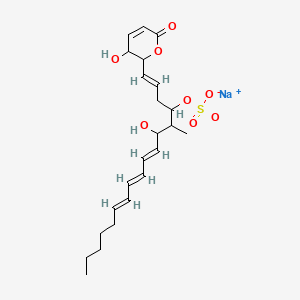

Sultriecin is a small molecule drug originally isolated from the bacterium Streptomyces roseiscleroticus. It is known for its potent antifungal and antitumor properties. The compound has a molecular formula of C23H34NaO8S and is recognized for its activity against various fungal strains and cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of Sultriecin involves several key steps. The process begins with the coupling of an acetylene and an acyl chloride using palladium catalysis. This is followed by a series of reductions and a ring expansion of a hydroxy-furan using a base and N-bromosuccinimide (NBS). The synthesis also includes the opening of pyrilium tetrafluoroborate with an alkyl lithium to generate the dienal, followed by dibromoolefination using carbon tetrabromide and triphenyl phosphine. The final step involves a lithium/halogen exchange and addition into the aldehyde partner .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces roseiscleroticus. The compound is then isolated and purified through a series of chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Sultriecin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

Antifungal Activity

Sultriecin has demonstrated notable antifungal effects against various pathogenic fungi. Research indicates that it exhibits potent in vitro antifungal activity, making it a candidate for further development as an antifungal agent. This activity is attributed to its unique structural components, including a conjugated triene and an alpha,beta-unsaturated delta-lactone, which contribute to its interaction with fungal cell membranes and metabolic pathways .

Case Study: In Vitro Efficacy

A study evaluating the antifungal properties of this compound showed effective inhibition of fungal growth in laboratory settings. The compound was tested against several strains, including Candida albicans and Aspergillus niger, with results indicating that this compound significantly reduced fungal viability at low concentrations .

Antitumor Activity

This compound's antitumor properties have garnered attention due to its potent effects against various cancer cell lines. It has shown significant in vivo antitumor activity against P388 and L1210 leukemias, as well as B16 melanoma models. These findings suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle regulation .

Case Study: In Vivo Tumor Models

In animal studies, this compound was administered to mice with induced tumors. The results demonstrated a marked reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Structural Characteristics

This compound's chemical structure is characterized by several unique features that contribute to its biological activity:

| Structural Feature | Description |

|---|---|

| Conjugated Triene | Involved in membrane interaction |

| Alpha,Beta-Unsaturated Delta-Lactone | Plays a role in enzyme inhibition |

| Sulfate Functionality | May enhance solubility and bioactivity |

Mécanisme D'action

Sultriecin exerts its effects by inhibiting protein phosphatase 2A (PP2A), a key enzyme involved in cell growth and division. This inhibition leads to the disruption of cellular processes, resulting in the death of fungal and cancer cells. The compound’s mechanism of action involves binding to the active site of PP2A, preventing its normal function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phostriecin: A phosphate ester of Sultriecin with similar antifungal and antitumor properties.

Fostriecin: Another related compound with potent biological activity.

Pterocidin: A cytotoxic compound isolated from Streptomyces hygroscopicus with structural similarities to this compound .

Uniqueness of this compound

This compound is unique due to its specific inhibition of protein phosphatase 2A, which is not observed in many other similar compounds. This selective inhibition makes it a valuable compound for targeted therapeutic applications .

Activité Biologique

Sultriecin, a compound produced by Streptomyces roseiscleroticus, has garnered attention for its significant biological activities, particularly its antifungal and antitumor properties. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various studies, and the implications of its use in therapeutic contexts.

This compound is characterized by a complex molecular structure that includes a phosphate group, which plays a crucial role in its activity as an inhibitor of protein phosphatase 2A (PP2A). The structural similarity to related compounds such as fostriecin and cytostatin suggests that this compound may exert its effects through similar biochemical pathways. The compound's mechanism involves selective inhibition of PP2A, a critical enzyme in cellular signaling pathways that regulate cell growth and proliferation .

Antifungal Activity

This compound exhibits notable antifungal properties, effectively inhibiting the growth of various fungal strains. Its in vitro activity has been demonstrated against several pathogenic fungi, indicating potential for clinical applications in treating fungal infections .

Antitumor Activity

In terms of antitumor efficacy, this compound has shown potent effects against several cancer cell lines. Notably, it has been tested against P388 and L1210 leukemia cells and B16 melanoma. In vivo studies have confirmed its ability to reduce tumor growth significantly, making it a candidate for further development as an anticancer agent .

Efficacy in Animal Models

Research conducted on murine models has illustrated this compound's effectiveness in reducing tumor size and improving survival rates among treated subjects. For instance, studies have reported a marked decrease in tumor volume in mice treated with this compound compared to control groups .

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| 1 | Mice with P388 leukemia | This compound | Significant reduction in tumor size |

| 2 | Mice with B16 melanoma | This compound | Improved survival rates |

Mechanistic Insights

Further investigations into the molecular mechanisms revealed that this compound's inhibition of PP2A leads to altered phosphorylation states of key proteins involved in cell cycle regulation. This disruption can trigger apoptosis in cancer cells, providing a rationale for its antitumor activity .

Synthesis and Production

The biosynthesis of this compound involves complex genetic regulation within Streptomyces roseiscleroticus. Recent studies have focused on manipulating regulatory genes to enhance production yields. By overexpressing specific genes involved in the biosynthetic pathway, researchers have successfully increased the titers of this compound produced by engineered strains .

Propriétés

Formule moléculaire |

C23H33NaO8S |

|---|---|

Poids moléculaire |

492.6 g/mol |

Nom IUPAC |

sodium;[(1E,7E,9E,11E)-6-hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] sulfate |

InChI |

InChI=1S/C23H34O8S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29);/q;+1/p-1/b8-7+,10-9+,13-11+,15-12+; |

Clé InChI |

GAYWDMXGCWYFCK-FIEUXJLTSA-M |

SMILES isomérique |

CCCCC/C=C/C=C/C=C/C(C(C)C(C/C=C/C1C(C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+] |

SMILES canonique |

CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+] |

Synonymes |

5,6-dihydro-5-hydroxy-6-(6-hydroxy-5-methyl-4-hydroxysulfonyloxyheptadec-1,7,9,11-tetraenyl)-2H-pyran-2-one sultriecin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.